molecular formula C13H13BrN2OS B2878313 2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide CAS No. 863512-45-2

2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No. B2878313
CAS RN: 863512-45-2
M. Wt: 325.22
InChI Key: PLKSPQHNRAWYRE-UHFFFAOYSA-N
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Description

“2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest for many researchers . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent . Therefore, compounds containing the thiazole ring with variable substituents have been synthesized as target structures, and their biological activities have been evaluated .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

Thiazoles are known to undergo various chemical reactions. On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Microwave Promoted Synthesis

One of the applications of derivatives similar to 2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is in the microwave-promoted synthesis of benzamide compounds. Research by Saeed (2009) demonstrated that N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides could be synthesized using a base-catalyzed direct cyclization method with microwave irradiation. This method offers a cleaner, more efficient, and faster alternative to traditional thermal heating for synthesizing such compounds (Saeed, 2009).

Anticancer Activity

Another significant area of application is in the synthesis of compounds with potential anticancer activities. Ravinaik et al. (2021) designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated for their anticancer activity against various cancer cell lines, demonstrating moderate to excellent activity, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For instance, 2-Bromo-4-methylthiazole, a compound similar to the one , has been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Thiazoles have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . Therefore, the design and development of different thiazole derivatives present an exciting direction for future research .

properties

IUPAC Name

2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2OS/c1-9-16-10(8-18-9)6-7-15-13(17)11-4-2-3-5-12(11)14/h2-5,8H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKSPQHNRAWYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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